Product packaging for Sec-butylamine(Cat. No.:CAS No. 33966-50-6)

Sec-butylamine

Cat. No.: B7767611
CAS No.: 33966-50-6
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-UHFFFAOYSA-N
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Description

Overview of Research Trajectories and Scope

Sec-butylamine (B1681703), a primary aliphatic amine, has been the subject of diverse research endeavors. nih.govebi.ac.ukebi.ac.uk Investigations have spanned from its fundamental chemical properties and synthesis to its practical applications in various fields. A significant portion of research has focused on its role as a chiral building block in asymmetric synthesis, enabling the creation of complex molecules with specific stereochemistry. chemimpex.comsigmaaldrich.comsigmaaldrich.com Another major research trajectory has been its application as an agrochemical, specifically as a fungicide. nih.govebi.ac.ukebi.ac.uk Furthermore, studies have explored its utility in materials science, including its role in the formation of corrosion inhibitors and as a component in the synthesis of polymers and surfactants. chemimpex.comsmolecule.com The compound's presence in natural sources and even in extraterrestrial materials like meteorites has also prompted research into its origins and potential role in prebiotic chemistry. nih.govnasa.gov

Historical Context of this compound Research

Early research on this compound, dating back to the early 20th century, focused on its fundamental physical and chemical properties. nist.gov A notable milestone in its research history was the discovery of its fungicidal properties in 1962 by Eckert and Kolbezen at the University of California. inchem.org This discovery led to extensive investigation into its use for controlling post-harvest diseases in citrus fruits and other produce. inchem.org Subsequent research in the latter half of the 20th century and into the 21st century has seen a diversification of focus, with increasing interest in its application in asymmetric synthesis and materials science. chemimpex.comsigmaaldrich.comsigmaaldrich.comsmolecule.com The development of advanced analytical techniques has also enabled more detailed studies, including the determination of its enantiomeric composition and isotopic ratios in various samples. nasa.govoup.com

Current State of the Art in this compound Investigations

Contemporary research on this compound is characterized by a multidisciplinary approach, integrating organic synthesis, analytical chemistry, and materials science. A key area of current investigation is the development of more efficient and selective methods for its synthesis and chiral resolution. researchgate.netsioc-journal.cnresearchgate.net This includes the use of enzymatic and catalytic methods to produce enantiomerically pure forms of the compound, which are highly valuable in the pharmaceutical and fine chemical industries. chemimpex.comresearchgate.netresearchgate.net Researchers are also exploring the synthesis of novel derivatives of this compound for various applications, such as in the development of new agrochemicals and functional materials. smolecule.combohrium.com Furthermore, ongoing studies are examining its interactions with biological systems and its environmental fate. scirp.orgechemi.com The identification of this compound in natural products like the Neem plant has opened new avenues for research into its biosynthesis and potential bioactivities. scirp.orgresearchgate.net

Significance of this compound in Contemporary Chemical Sciences

This compound holds considerable significance in modern chemical sciences due to its versatility. Its chiral nature makes it a crucial component in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemimpex.comsigmaaldrich.comsigmaaldrich.com In agriculture, it has been utilized as an effective fungicide, contributing to post-harvest disease control. nih.govebi.ac.ukinchem.org The compound also serves as a valuable intermediate in the synthesis of a wide range of other chemicals, including corrosion inhibitors and polymerization additives. chemimpex.comsmolecule.com Its presence in the Murchison meteorite has also sparked interest in the context of prebiotic chemistry and the origins of life. nasa.gov The continued exploration of this compound and its derivatives promises to yield further advancements in various scientific and industrial domains.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H11N nih.gov
Molecular Weight 73.14 g/mol nih.gov
Appearance Colorless liquid inchem.org
Odor Ammonia-like chemicalbook.com
Boiling Point 63 °C inchem.orgchemicalbook.comchemsrc.com
Melting Point -104 °C inchem.org
Flash Point -9 °C inchem.org
Density 0.724 g/mL at 25 °C chemicalbook.comchemsrc.com
Water Solubility Miscible inchem.orgchemicalbook.com
pKa 10.56 echemi.com

Research on Chiral Resolution of this compound

The separation of the enantiomers of this compound is a significant area of research due to the importance of enantiomerically pure amines in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Methods of Resolution

Several methods have been investigated for the chiral resolution of racemic this compound.

Classical Chemical Resolution: This method involves the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a commonly used resolving agent for this purpose. sioc-journal.cniucr.org For instance, the reaction of racemic this compound with L-tartaric acid can lead to the preferential crystallization of the (S)-sec-butylammonium L-tartrate salt. iucr.org The resolving agent can often be recovered and reused. sioc-journal.cn

Enzymatic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively used for the kinetic resolution of this compound. researchgate.netresearchgate.net This method relies on the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated amine from the unreacted enantiomer. researchgate.netresearchgate.net The choice of acylating agent and solvent can significantly influence the enantiomeric excess and reaction rate. researchgate.netresearchgate.net

Chromatographic Resolution: While not as commonly cited in the provided results for preparative scale, chromatographic methods using chiral stationary phases are a standard analytical technique for determining the enantiomeric purity of this compound. oup.com

Research Findings

Resolution MethodResolving Agent/EnzymeKey FindingsReference
Diastereomeric Salt Crystallization D- or L-tartaric acidSuccessful resolution to obtain both enantiomers with high optical purity (>99%). The resolving agent was recoverable. sioc-journal.cn
Diastereomeric Salt Crystallization (+)-Deoxycholic acidPreferential selection of (R)-sec-butylamine from the racemic mixture. rsc.org
Enzymatic Resolution Candida antarctica lipaseThe use of long-chain fatty acid esters as acylating agents increased the enantiomeric excess. (S)-sec-Butylamine with high enantiomeric excess was obtained. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N<br>C4H11N<br>CH3CH(NH2)C2H5 B7767611 Sec-butylamine CAS No. 33966-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-amine
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InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3
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InChI Key

BHRZNVHARXXAHW-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)N
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Molecular Formula

C4H11N, Array
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DSSTOX Substance ID

DTXSID4022284
Record name 2-Butanamine
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Molecular Weight

73.14 g/mol
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Physical Description

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma
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Boiling Point

146.3 °F at 760 mmHg (NTP, 1992), 63 °C
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Flash Point

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721
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Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52
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Vapor Pressure

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18
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Color/Form

Colorless liquid

CAS No.

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6
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Melting Point

-155 °F (NTP, 1992), -104 °C
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Synthetic Methodologies and Chemical Transformations of Sec Butylamine

Advanced Synthetic Routes to Sec-Butylamine (B1681703)

This compound, an organic compound with the formula CH3CH2CH(NH2)CH3, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. ebi.ac.uk Its synthesis can be achieved through various methods, including classical chemical routes and advanced biocatalytic processes.

Reductive Amination Protocols

Reductive amination is a widely utilized method for the synthesis of amines, including this compound. This process typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. beilstein-journals.org

For the synthesis of this compound, 2-butanone (B6335102) is reacted with ammonia. This reaction can be catalyzed by various metal catalysts, such as Raney nickel or Ni-Cu/γ-Al2O3-diatomite. chemicalbook.comgoogle.com The process involves the initial formation of an imine intermediate, which is then reduced to the final amine product. beilstein-journals.org Industrial-scale production may employ continuous flow reactors to optimize reaction conditions and improve efficiency.

The choice of reducing agent is critical for the success of reductive amination. While sodium borohydride (B1222165) and hydrogen gas with a catalyst are common, other reagents like zinc dust in aqueous alkaline media have been explored as a more environmentally friendly alternative. beilstein-journals.org Challenges in reductive amination include controlling over-alkylation, where the desired secondary amine reacts further to form tertiary amines. google.com To mitigate this, reaction conditions such as the molar ratio of reactants and the choice of catalyst and solvent are carefully controlled. google.comgoogle.com

Below is a table summarizing various reductive amination methods for amine synthesis:

Carbonyl CompoundAmineReducing Agent/CatalystKey Features
Aldehydes/KetonesPrimary/Secondary AminesSodium borohydride in 2,2,2-trifluoroethanolCatalyst-free, reusable solvent. organic-chemistry.org
Aldehydes/KetonesPrimary/Secondary AminesSodium triacetoxyborohydrideMild and selective. organic-chemistry.org
Aldehydes/KetonesAliphatic/Aromatic AminesAmmonia borane (B79455) with trimethyl borateSolvent-free. organic-chemistry.org
AldehydesPrimary AminesPd/C and triethylsilane in waterOccurs in nanomicelles. organic-chemistry.org
AldehydesAnilines[RuCl2(p-cymene)]2/Ph2SiH2Highly chemoselective. organic-chemistry.org
2-ButanoneAmmoniaRaney nickelForms this compound. chemicalbook.com
2-ButanoneAmmonia, HydrogenNi-Cu/γ-Al2O3-diatomiteContinuous preparation of di-sec-butylamine. google.com

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines like this compound. mdpi.comnih.gov Enzymes offer high stereoselectivity and operate under mild conditions, reducing the environmental impact. nih.gov

ω-Transaminase-Mediated Biocatalysis for Chiral Amines

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine. rsc.orgrsc.org This method is particularly valuable for producing enantiomerically pure amines. rsc.org The reaction mechanism involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that acts as a transient carrier of the amino group. rsc.orgmdpi.com

The synthesis of chiral this compound can be achieved through the kinetic resolution of racemic this compound or the asymmetric synthesis from 2-butanone using ω-TAs. mdpi.com In kinetic resolution, one enantiomer of the racemic amine is selectively converted, leaving the other enantiomer in high enantiomeric excess. For instance, ω-transaminase from Vibrio fluvialis JS17 has been used for the kinetic resolution of this compound, achieving high enantiomeric excess of (R)-sec-butylamine. tandfonline.com The equilibrium of the reaction can be shifted towards the product by removing the ketone byproduct, for example, by conducting the reaction under reduced pressure. tandfonline.com

Several strategies are employed to improve the efficiency of ω-TA-catalyzed reactions, including:

Enzyme Engineering: Directed evolution and computational redesign have been used to enhance the activity, stability, and substrate scope of ω-TAs. nih.gov

Process Optimization: Cofactor recycling systems are crucial for economic viability. nih.gov Immobilization of the enzyme on solid supports can also improve stability and reusability. rsc.org

Equilibrium Shift: Using a high excess of a volatile amine donor like isopropylamine (B41738) or racemic this compound can drive the reaction towards product formation. rsc.org

The table below highlights different ω-transaminases and their applications in chiral amine synthesis:

Enzyme SourceSubstrateProductKey Findings
Vibrio fluvialis JS17This compound (racemic)(R)-sec-butylamineKinetic resolution under reduced pressure yielded 94.7% ee. tandfonline.com
Ochrobactrum anthropiThis compound(S)-sec-butylamineProduction improved by carbon-starved cultivation. rsc.org
Arthrobacter sp.Prochiral ketones(R)-aminesUsed in deracemization processes. mdpi.com
Chromobacterium violaceumVarious ketones(S)-aminesStructure-guided redesign expanded substrate scope. diva-portal.org
Lipase-Catalyzed Acylation and Enantioselectivity

Lipases are another class of enzymes widely used in the kinetic resolution of racemic amines. sci-hub.se They catalyze the enantioselective acylation of one enantiomer of the amine, allowing for the separation of the two enantiomers. sci-hub.se Candida antarctica lipase (B570770) B (CAL-B) is a particularly effective and commonly used lipase for this purpose. researchgate.netdoi.org

In the kinetic resolution of (±)-sec-butylamine, CAL-B catalyzes the acylation of the (R)-enantiomer, producing (R)-N-acetyl-sec-butylamine and leaving behind the unreacted (S)-sec-butylamine with high enantiomeric excess. doi.orgscielo.br The choice of acyl donor and solvent significantly influences the conversion and enantioselectivity of the reaction. researchgate.netscielo.br For example, using ethyl decanoate (B1226879) as the acyl donor in methyl t-butyl ether has been shown to produce (S)-sec-butylamine with very high enantiomeric excess. researchgate.net

Microwave irradiation has also been investigated as a method to accelerate lipase-catalyzed resolutions, in some cases leading to higher conversion rates compared to conventional heating. scielo.br

The following table summarizes results from lipase-catalyzed resolution of (±)-sec-butylamine:

LipaseAcyl DonorSolventKey Results (Conventional Heating)
Candida antarctica lipase B (CAL-B)Ethyl acetate (B1210297)Hexane54% conversion, 84% eep for (R)-amide. doi.org
Aspergillus niger lipaseEthyl acetateHexane15-41% conversion, similar E-values to CAL-B. scielo.br
Candida antarctica lipaseEthyl decanoateMethyl t-butyl etherHigh enantiomeric excess of (S)-sec-butylamine. researchgate.net
Microbial Production Pathways

Metabolic engineering of microorganisms offers a promising route for the de novo production of short-chain primary amines (SCPAs), including this compound, from renewable resources like glucose. researchgate.net This approach involves designing and constructing biosynthetic pathways in host organisms such as Escherichia coli. researchgate.net

By expressing heterologous enzymes, such as a decarboxylase, engineered E. coli can be made to produce various SCPAs from their corresponding amino acid precursors. researchgate.net For instance, feeding the direct precursors to an E. coli strain expressing the decarboxylase VlmD resulted in the production of ten different SCPAs. researchgate.net Furthermore, through metabolic engineering, strains have been developed that can produce representative SCPAs, such as iso-butylamine, directly from glucose, with fed-batch cultivation leading to significant product titers. researchgate.net

Synthesis of this compound Derivatives

This compound serves as a starting material for the synthesis of various derivatives with applications in different fields.

One common reaction is N-alkylation to produce secondary and tertiary amines. For example, N-methyl-sec-butylamine can be synthesized via reductive amination of this compound with formaldehyde (B43269) and hydrogen, using a palladium catalyst. The resulting amine can then be converted to its hydrochloride salt.

This compound can also be used in reactions with closo-decaborate anion derivatives. These reactions lead to the opening of an exopolyhedral cyclic substituent and the addition of this compound as a pendant group, forming derivatives with potential applications in boron neutron capture therapy (BNCT). bohrium.com

N-Alkylated Derivatives

The N-alkylation of this compound, a primary amine, leads to the formation of secondary and tertiary amines. This transformation is a fundamental process in organic synthesis, often utilized to create more complex molecular architectures. The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a nucleophile and attack electrophilic carbon atoms, such as those in alkyl halides. youtube.com The reaction typically proceeds via a nucleophilic substitution mechanism. youtube.com

However, controlling the reaction to achieve selective mono-N-alkylation and prevent the formation of over-alkylated tertiary amines and quaternary ammonium (B1175870) salts can be a challenge. google.com One approach to achieve selective mono-N-alkylation involves reacting an alkyl halide with the amine in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a cesium base. google.com

Another method involves the alkylation of amines with alcohols catalyzed by Raney nickel. For instance, heating butylamine (B146782) with ethanol (B145695) and Raney nickel resulted in the formation of N-ethyldibutylamine. acs.org The synthesis of N-alkylated derivatives can also be achieved through the reaction of phorone with primary amines, although this method can be limited by steric hindrance, leading to open-chain addition products instead of the desired heterocyclic N-alkylated derivatives when the alkyl group is larger than a methyl group. researchgate.net

Researchers have also studied the interaction of closo-decaborate anion derivatives with primary amines, including this compound, in an ethanol medium. bohrium.com These reactions result in the opening of an exopolyhedral cyclic substituent and the addition of the amine as a pendent group, effectively creating an N-alkylated derivative of the boron cluster. bohrium.com

Synthesis of N-(β-substituted amino-4-chlorocinnamyl)-sec-butylamine derivatives

A specific class of N-alkylated derivatives, N-(β-substituted amino-4-chlorocinnamyl)-sec-butylamine derivatives, has been synthesized and studied. istis.sh.cnsioc-journal.cnsioc-journal.cn The synthesis of these compounds highlights the application of this compound as a building block in creating molecules with potential biological relevance, such as anticonvulsants. sioc-journal.cn The general synthetic pathway involves the reaction of this compound with a suitable cinnamyl-based electrophile. The structure of these derivatives is characterized by a 4-chlorocinnamyl group attached to the nitrogen of this compound, which is further substituted at the β-position of the cinnamyl moiety with another amino group. istis.sh.cnsioc-journal.cn The synthesis is influenced by factors such as steric and substituent effects. sioc-journal.cn

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely defined by the reactivity of its primary amine group. This functional group imparts nucleophilic and basic properties to the molecule, allowing it to participate in a wide range of chemical transformations. solubilityofthings.com

Nucleophilic Reactions

As a primary amine, this compound is a competent nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of reactions. solubilityofthings.com This nucleophilicity is central to its role in forming new chemical bonds. solubilityofthings.com For example, in aromatic nucleophilic substitution (SNAr) reactions, this compound can displace a leaving group on an activated aromatic ring. rsc.org The kinetics of the SNAr reaction between 1,2-dinitrobenzene (B166439) and this compound have been investigated in benzene, showing a mild acceleration in the decomposition of the reaction intermediate. rsc.org The nucleophilic character of amines like this compound is fundamental to their utility as reactants and catalysts in organic synthesis. smolecule.com

Alkylation Reactions

Alkylation is a key reaction of this compound, where it acts as a nucleophile, reacting with alkylating agents like alkyl halides to form more substituted amines. cymitquimica.com This reaction is a classic example of nucleophilic substitution. youtube.com The process can be challenging to control, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and quaternary ammonium salts. google.com

Efficient synthesis of secondary amines via selective alkylation can be achieved under specific conditions, for example, by using cesium bases in anhydrous solvents. google.com Catalytic methods have also been developed; for instance, amines can be alkylated with olefins using alkali metal amides as catalysts at elevated temperatures and pressures. google.com Raney nickel has also been employed as a catalyst for the alkylation of aliphatic amines with alcohols. acs.org

Acylation Reactions

Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or an ester, to form an amide. cymitquimica.comatamanchemicals.com This is a type of nucleophilic addition-elimination reaction. youtube.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group. youtube.com

The acylation of (RS)-sec-butylamine has been studied using lipases as biocatalysts. researchgate.netresearchgate.net For example, the lipase from Aspergillus niger has been used to catalyze the acylation of (RS)-sec-butylamine with ethyl acetate in n-hexane. researchgate.net The efficiency and selectivity of this enzymatic resolution are dependent on the specific lipase used and the reaction conditions. researchgate.net

Table 1: Lipase-Catalyzed Acylation of (RS)-sec-butylamine with Ethyl Acetate researchgate.netReaction Conditions: (RS)-sec-butylamine (1), ethyl acetate, biocatalyst, solvent, conventional heating.

EntryBiocatalystTime (h)Conversion (%)Enantiomeric Excess (ee_p, %)E-value
1PSL-C (free)65-< 2.0
2PSL-D (free)60--
3CAL-B (free)0.5548430
4A. niger (free)1418932
5A. niger (immobilized on starch)1158110

Condensation Reactions

This compound can participate in condensation reactions, notably with carbonyl compounds like aldehydes and ketones. smolecule.comatamanchemicals.com The reaction of a primary amine with a ketone, such as the condensation of methyl ethyl ketone with ammonia-hydrogen in the presence of a nickel catalyst, is a method for manufacturing this compound itself. nih.govchemicalbook.com This type of reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (Schiff base). This reversible reaction is a cornerstone of amine and carbonyl chemistry.

Oxidation and Reduction Pathways

The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. One studied pathway involves oxidation by chloramine-T (CAT) in an alkaline medium. In this reaction, the rate is first-order in both chloramine-T and this compound. niscpr.res.in The proposed mechanism suggests that N-chlorotoluene-p-sulfonamide is the primary oxidizing species. The reaction is thought to proceed via the abstraction of two hydrogen atoms from this compound, forming an intermediate imine compound. This imine is then hydrolyzed to yield methyl ethyl ketone and ammonia. niscpr.res.in The stoichiometry of the reaction shows that one mole of this compound is consumed by one mole of chloramine-T. niscpr.res.in

Another study noted that the oxidation of secondary amines, such as di-sec-butylamine, can be achieved using agents like argentic picolinate. dtic.mil While detailed product analysis for this compound itself is not extensively covered in the provided literature, the oxidation of amines generally can lead to a variety of products. For instance, oxidation can result in the formation of corresponding oximes.

Regarding reduction pathways, this compound itself is a primary amine and is already in a reduced state. However, it can be synthesized through the reduction of other functional groups. A common method is the reductive amination of butanone. This process involves the reaction of butanone with an amine source, followed by reduction with an agent like sodium borohydride or through catalytic hydrogenation. masterorganicchemistry.com Another synthetic route is the hydrogenation of butyronitrile (B89842) over a catalyst, which can be optimized to selectively produce butylamine. tandfonline.com

Acid-Base Chemistry and Salt Formation

This compound is a primary aliphatic amine and, as such, exhibits basic properties. inchem.orgnih.gov It readily reacts with acids in exothermic reactions to form salts. echemi.comnoaa.gov The pKa of the conjugate acid of this compound is reported to be approximately 10.56 at 25°C, indicating it is a moderately strong base. chemicalbook.commicrokat.grhmdb.caadakem.com Due to this basicity, in environments with pH values between 5 and 9, this compound will exist almost entirely in its protonated, cationic form. echemi.com

A variety of salts of this compound can be formed with both inorganic and organic acids. Commercially available and studied salt forms include the hydrochloride, phosphate (B84403), acetate, and carbonate salts. inchem.orgepa.gov The formation of these salts significantly impacts the physical properties of the compound, most notably increasing its water solubility. inchem.org For example, this compound hydrochloride (C4H11N·HCl) is a water-soluble salt. ontosight.aisigmaaldrich.comscbt.commolbase.com

The formation of these salts is a straightforward acid-base neutralization reaction. For instance, the reaction with hydrochloric acid yields this compound hydrochloride. While the hydrochloride salt is well-documented, it has been noted that it can be corrosive to equipment, which has limited its commercial use in some applications. inchem.org The phosphate and carbonate salts are also used in various formulations. inchem.org The ability to form these salts is a key aspect of its chemical reactivity and influences its handling, formulation, and environmental fate. inchem.orgechemi.com

Enantioselective Synthesis and Chiral Resolution

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-sec-butylamine and (S)-sec-butylamine. inchem.org The synthesis and separation of these enantiomers are of significant interest, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry can dictate biological activity. chemimpex.comontosight.aisigmaaldrich.comsigmaaldrich.com

Diastereomeric Salt Formation for Chiral Resolution

A classical and effective method for resolving racemic this compound is through diastereomeric salt formation. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

One study detailed the successful resolution of racemic this compound using (+)-deoxycholic acid as the resolving agent. rsc.org The crystallization process preferentially yielded crystals of the salt formed between (+)-deoxycholic acid and (R)-sec-butylamine. rsc.org Another established method uses D- or L-tartaric acid as the resolving agent to obtain both enantiomers with high optical purity (greater than 99%). sioc-journal.cn After separation, the resolving agent can be recovered, making this an efficient process. sioc-journal.cn

Asymmetric Catalysis and Chiral Ligands

Asymmetric catalysis provides a direct route to enantiomerically enriched this compound or its derivatives. In this approach, a prochiral starting material is converted into a chiral product using a chiral catalyst or a metal complex with a chiral ligand. (S)-(+)-sec-butylamine itself is utilized as a chiral ligand in asymmetric catalysis to facilitate the highly selective synthesis of other chiral products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis of this compound can be achieved via the asymmetric hydrogenation and ammoniation of butanone, often employing a nickel catalyst. echemi.com Furthermore, transaminases (TAs) are increasingly used as biocatalysts for the asymmetric synthesis of chiral amines. For instance, (R)-transaminases have been used to synthesize (R)-1-phenylpropan-2-amine derivatives with this compound acting as the amine donor, achieving high conversions and excellent enantiomeric excess. rsc.org

Kinetic Resolution Techniques

Kinetic resolution is another powerful strategy to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other.

Enzymatic kinetic resolution has proven particularly effective for this compound. The use of ω-transaminase from Vibrio fluvialis JS17 has been demonstrated to resolve racemic this compound. tandfonline.comncats.iojst.go.jpnih.govkaist.ac.kr In one application, this process was conducted under reduced pressure to remove the inhibitory by-product, 2-butanone. This optimized process successfully resolved 400 mM of racemic this compound to yield (R)-sec-butylamine with a 98% enantiomeric excess and a 53% conversion. nih.gov

Lipases, such as Candida antarctica lipase B (CAL-B), are also employed for the kinetic resolution of this compound through enantioselective acylation. researchgate.netresearchgate.net The choice of acylating agent and solvent was found to be crucial. While initial attempts with ethyl butyrate (B1204436) yielded low enantiomeric excess, using ethyl esters of long-chain fatty acids, like ethyl decanoate, in methyl t-butyl ether significantly improved the reaction, yielding (S)-sec-butylamine with very high enantiomeric excess. researchgate.netresearchgate.net

Role of this compound as a Chiral Building Block

The enantiomers of this compound, particularly (R)- and (S)-sec-butylamine, are valuable chiral building blocks in organic synthesis. chemimpex.comontosight.aisigmaaldrich.comsigmaaldrich.comsigmaaldrich.com They serve as starting materials or intermediates in the production of a wide range of enantiomerically pure compounds, including pharmaceuticals and agrochemicals. chemimpex.comontosight.ai

(S)-(+)-sec-Butylamine is described as a versatile chiral building block and is also used as a chiral ligand in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Similarly, (R)-(-)-sec-butylamine is recognized as a crucial building block and can act as a chiral auxiliary, which helps to control the stereochemical outcome of a reaction. chemimpex.com Its use allows chemists to construct complex molecules with specific, desired stereochemistry. chemimpex.comontosight.ai The application of these chiral amines as synthons is fundamental in the development of new drugs and other specialized chemical products. chemimpex.comontosight.ai

Interactive Data Tables

Physical and Chemical Properties of this compound Enantiomers

Property(S)-(+)-sec-Butylamine(R)-(-)-sec-ButylamineReference
CAS Number 513-49-513250-12-9 sigmaaldrich.com
Molecular Formula C₂H₅CH(NH₂)CH₃C₂H₅CH(NH₂)CH₃ sigmaaldrich.com
Molecular Weight 73.14 g/mol 73.14 g/mol ontosight.aisigmaaldrich.com
Boiling Point 62.5 °C~63 °C ontosight.aisigmaaldrich.com
Density 0.731 g/mL at 25 °CNot specified sigmaaldrich.com
Refractive Index n20/D 1.393Not specified sigmaaldrich.com
Optical Activity [α]19/D +7.5°, neatNot specified sigmaaldrich.com

Kinetic Resolution of Racemic this compound

EnzymeMethodKey FindingsReference
ω-Transaminase (Vibrio fluvialis JS17) Enzymatic kinetic resolution under reduced pressureAchieved 98% enantiomeric excess of (R)-sec-butylamine with 53% conversion. nih.gov
Candida antarctica Lipase B (CAL-B) Enzymatic kinetic resolution via acylationHigh enantiomeric excess of (S)-sec-butylamine obtained using ethyl decanoate as the acylating agent. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of Sec Butylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules, providing a fundamental basis for understanding their behavior. nih.gov These methods have become essential for studying species that are difficult to analyze experimentally. dokumen.pub

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules, enabling the elucidation of reaction mechanisms and molecular interactions. nih.govmdpi.com DFT has been applied to investigate systems involving sec-butylamine (B1681703) and its derivatives to understand their reactivity.

One study investigated the guest displacement reactions of a resorcin researchgate.netarene host with a this compound guest in the gas phase. nih.gov The process, where this compound was exchanged with other amines like methylamine (B109427) and ethylamine, was monitored, and the differing reaction rates were analyzed. The experimental results were supported by DFT calculations, which helped to understand the kinetics of the guest-host interactions. nih.gov

In another application, DFT calculations were used to study the metabolic activation pathways of various nitrosamines, including bis(butan-2-yl)(nitros)amine (BBNA), a derivative of this compound. frontiersin.org These calculations are crucial for carcinogenicity risk assessment. The study computed the activation profiles, revealing that for BBNA, the formation of the diazonium ion is significantly more stable compared to other nitrosamines like NDMA, due to the positive inductive effect of the aliphatic chains. frontiersin.org The subsequent reaction to form a DNA adduct was found to be barrierless. These DFT-based findings provide critical insights into the relative stability of intermediate species and the likelihood of reactive ion formation. frontiersin.org

Table 1: Calculated Reaction Free Energies for BBNA Activation Data sourced from quantum chemical calculations. frontiersin.org

Reaction StepFree Energy (kcal/mol)
Formation of Diazonium Ion-65.3
Formation of DNA Adduct (from carbenium ion)-116.0
Formation of Water Adduct (from carbenium ion)-92.3

Thermochemical Property Predictions

Computational methods are frequently used to predict the thermochemical properties of chemical compounds. These predictions are valuable for chemical engineering applications and for understanding the energy landscape of reactions. Various thermochemical properties for this compound have been reported based on experimental and computational data.

Table 2: Predicted Thermochemical Properties of this compound

PropertyValueSource(s)
Standard Enthalpy of Formation (ΔfH⦵298)-138.5 to -136.5 kJ·mol⁻¹ wikipedia.org
Standard Enthalpy of Combustion (ΔcH⦵298)-3.0095 to -3.0077 MJ·mol⁻¹ wikipedia.org
Proton Affinity (PAff)921.3 kJ/mol chemeo.com
Gas Basicity (BasG)889.4 kJ/mol chemeo.com
Enthalpy of Vaporization at standard conditions33.1 kJ/mol chemeo.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into dynamic processes, conformational preferences, and intermolecular forces.

The study of intermolecular interactions in binary mixtures containing this compound is crucial for understanding its behavior in solutions, which has relevance in industrial applications like separation processes. tandfonline.com Several studies have investigated the properties of this compound mixed with various alcohols to probe these interactions.

The interactions in binary mixtures of this compound with 2-methoxyethanol (B45455) were investigated by measuring refractive indices and related properties at various temperatures. tandfonline.com The analysis of excess molar refraction (RE) and deviation from ideality in refractive index (Δn) was used to identify the presence of intermolecular complexes formed between the different species. tandfonline.comresearchgate.net

Similarly, acoustical studies of binary mixtures of 2-butoxy ethanol (B145695) with this compound were performed by measuring densities and ultrasonic velocities. i-scholar.in From this data, parameters such as isentropic compressibility (kₛ), intermolecular free length (Lբ), and their excess values were calculated. The results indicated the presence of specific interactions between the hydroxyl group of the alcohol and the amine group of this compound. i-scholar.in The negative values found for excess isentropic compressibility suggest that the resulting associated structures are denser and more rigid than an ideal mixture, which is indicative of strong intermolecular forces like hydrogen bonding. tandfonline.com

Table 3: Summary of Studies on Intermolecular Interactions in this compound Binary Mixtures

Mixture Component 2Properties StudiedKey FindingsSource(s)
2-MethoxyethanolRefractive index, Molar refraction, Excess molar refractionPresence of intermolecular complexes identified. tandfonline.comresearchgate.net
2-Butoxy ethanolDensity, Ultrasonic velocity, Isentropic compressibilityStrong specific interactions between component molecules observed. i-scholar.in
Alkanols (C1-C3)Refractive indicesStudy of branching effect on intermolecular interactions. asianpubs.org
2-Ethyl-1-hexanolDensity, Viscosity, Isentropic compressibilityNegative excess values suggest significant intermolecular interactions. tandfonline.com

Conformational Analysis

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, computational methods are key to understanding its preferred shapes.

A study of the crystal structure of (S)-sec-butylammonium l-tartrate monohydrate revealed that the sec-butylammonium cation is disordered. nih.goviucr.org This disorder arises from the presence of two different rotamers related by rotation around the C-CH₂ bond. The two conformations were found in a refined occupancy ratio of 0.68:0.32. nih.goviucr.org

In another study, theoretical calculations were used to confirm the conformation of imines formed from the reaction of this compound with (S)-citronellal, a chiral derivatizing agent. researchgate.netsemanticscholar.org The calculations supported experimental findings from Nuclear Overhauser Effect (NOE) spectroscopy, which suggested a "quasi-folded" conformation. semanticscholar.orgx-mol.com The theoretical analysis indicated that London dispersion forces and interactions between molecular orbitals are the primary justifications for this preferred conformation, leading to a form of conformational locking even in an open-chain molecule. researchgate.netsemanticscholar.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions, including the characterization of transition states and intermediates that may be too transient to observe experimentally. smu.eduwalisongo.ac.id

The mechanism of amide bond formation, a fundamental reaction in organic chemistry, has been studied computationally. rsc.org While specific studies on this compound are part of broader research, the principles apply. For instance, computational studies on the aminolysis of esters—a model for the interaction of a carbonyl group with a nucleophile like an amine—have used methods like DFT to evaluate different mechanistic pathways, such as stepwise versus concerted mechanisms. researchgate.net These calculations can determine the activation energies for each path, revealing the most favorable route for the reaction.

More directly, DFT calculations have been employed to elucidate the activation mechanism of bis(butan-2-yl)(nitros)amine (BBNA). frontiersin.org The study mapped out the reaction profile, starting from the nitrosamine, proceeding through a diazonium ion intermediate, and leading to a highly reactive carbenium ion. The calculations showed that the formation of the t-butyl cation from the related N-nitrosomethyl-tert-butylamine (NTBA) is so favorable that the diazonium ion intermediate is bypassed entirely. For BBNA, the diazonium ion is stable, but the subsequent steps leading to potential DNA alkylation are barrierless. frontiersin.org This detailed mechanistic insight, derived entirely from computational methods, is vital for predicting the chemical reactivity and biological activity of such compounds.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the theoretical prediction and interpretation of the spectroscopic properties of molecules, including this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate vibrational frequencies (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for assigning experimental spectra and understanding the underlying molecular structures and dynamics. ccl.netacs.org

Vibrational Spectroscopy (IR/Raman)

The prediction of vibrational frequencies through computational methods is a cornerstone of spectral analysis. ccl.net Typically, calculations are performed using an ab initio or DFT method within the harmonic oscillator approximation. This approach tends to overestimate experimental frequencies, primarily due to the neglect of anharmonicity. ccl.net Consequently, it is standard practice to apply a scaling factor to the calculated harmonic frequencies to achieve better agreement with experimental results. acs.orgresearchgate.net The choice of the functional and basis set in DFT calculations is crucial for accuracy. dntb.gov.uaresearchgate.net

Computational studies, in conjunction with experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy, have been used to investigate this compound, particularly in aqueous solutions. In one such study, HDO diluted in H₂O was used as a probe to study the hydration environment of this compound. researchgate.net The analysis of the spectra, supported by theoretical understanding, allowed for the assignment of specific vibrational bands. For instance, the process of protonating the amine's nitrogen atom was observed through the systematic increase of a band around 2250 cm⁻¹, which is attributed to the N–D stretching vibration in the deuterated environment. researchgate.net

Another key observation was a band at approximately 2450 cm⁻¹, assigned to HDO molecules forming a direct hydrogen bond with the lone electron pair of the amine nitrogen. researchgate.net Furthermore, computational insights help to understand how the hydrophobic alkyl chain and the hydrophilic amine group influence the surrounding water structure. The main component band for hydrophobically hydrated water was observed to shift from around 2511 cm⁻¹ for the free amine to about 2520 cm⁻¹ for the protonated form, indicating a strengthening of the water "cage" around the alkyl group due to the polarizing effect of the ammonium (B1175870) cation. researchgate.net

Vibrational ModePredicted/Observed Frequency (cm⁻¹)Assignment/InterpretationReference
N–D Stretch~2250Appears upon protonation of the amine group in a deuterated medium. researchgate.net
HDO H-bonded to N~2450HDO molecule interacting directly with the amine's lone electron pair. researchgate.net
Hydrophobic Hydration (Free Amine)~2511Water molecules in a clathrate-like structure around the nonpolar butyl group. researchgate.net
Hydrophobic Hydration (Protonated Amine)~2520Shift indicates a strengthening of the hydration shell due to the charge on the ammonium group. researchgate.net

This table presents key vibrational bands of this compound in an aqueous environment as interpreted through a combination of experimental FTIR spectroscopy and theoretical understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also employed to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for this purpose. iaea.org Computational analysis is particularly useful for understanding how molecular conformation affects NMR spectra.

A theoretical-experimental study investigated the imines formed from the reaction of (S)-citronellal with chiral amines, including this compound, to differentiate between enantiomers using NMR. mdpi.com In this work, theoretical calculations were crucial to confirm the conformation of the resulting diastereomers. The calculations indicated that the molecules adopt a quasi-folded conformation, a finding supported by Nuclear Overhauser Effect (NOE) experiments. mdpi.com The superposition of the three most stable calculated conformers for both the (S,S) and (S,R) diastereomers of the this compound-derived imine showed that they each adopt distinct and relatively rigid conformations. This conformational difference, confirmed by theory, is the basis for the observed separation of signals in the NMR spectrum, which allows for the quantification of the enantiomers. mdpi.com

DiastereomerTheoretical FindingSpectroscopic ImplicationReference
(S,S)-imineAdopts a specific, stable, quasi-folded conformation.Exhibits a unique set of NMR signals. mdpi.com
(S,R)-imineAdopts a different, stable, quasi-folded conformation.Exhibits a different, resolvable set of NMR signals from the (S,S) form. mdpi.com

This table outlines how theoretical conformational analysis supports the interpretation of NMR spectra for diastereomers derived from this compound.

Electronic Spectroscopy (UV-Vis)

The prediction of electronic absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.uaresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

For a simple saturated aliphatic amine like this compound, the primary electronic transitions involve the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital (n→σ*). These transitions are generally high in energy and occur in the far-ultraviolet region, typically below 200 nm. upi.edu As a result, this compound does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). While TD-DFT calculations can predict the precise wavelength of these high-energy absorptions, detailed computational studies focusing on the UV-Vis spectrum of this compound are not extensively reported, as its primary spectroscopic characterization relies on vibrational and NMR methods. dntb.gov.uaosti.gov

Advanced Analytical Methodologies for Sec Butylamine

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For sec-butylamine (B1681703), several chromatographic methods are utilized to achieve high resolution and sensitivity.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. thermofisher.comccsknowledge.com It is frequently used for assessing the purity of this compound, with standards often requiring an assay of ≥99.0% by GC. sigmaaldrich.com

A significant application of GC in the study of this compound is the separation of its enantiomers (mirror-image isomers). This is typically achieved by using a chiral stationary phase within the GC column. nasa.govresearchgate.net To enhance separation and detection, this compound is often derivatized. For instance, derivatization with a chiral reagent like S-TPC (N-trifluoroacetyl-L-prolyl chloride) forms diastereomers, which can be more effectively separated on a chiral GC column. nasa.gov Another approach involves derivatization to corresponding acetamides using acetic anhydride (B1165640), which also facilitates chiral separation. rsc.org The choice of chiral stationary phase, temperature programming, and carrier gas velocity are critical parameters that influence the success of the enantiomeric separation. researchgate.net

Gas chromatography is also commonly coupled with mass spectrometry (GC-MS) for compound identification. oalib.comscirp.org This hyphenated technique provides both retention time data from the GC and mass-to-charge ratio information from the MS, enabling confident identification of this compound in complex matrices. scirp.org For example, GC-MS has been used to identify this compound as a bioactive compound in methanolic extracts of Azadirachta indica (Neem). oalib.comscirp.org

Table 1: GC Parameters for this compound Analysis

Parameter Details Reference
Derivatization Reagent S-TPC (N-trifluoroacetyl-L-prolyl chloride) nasa.gov
Column Type Chiral capillary columns (e.g., Chirasil L-Val) nasa.gov
Detection Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS) nasa.gov

| Application | Enantiomeric separation, Isotopic analysis | nasa.gov |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of amines. thermofisher.com For compounds like this compound that lack a strong chromophore or fluorophore, derivatization is necessary to enable sensitive detection, particularly with fluorescence detectors. thermofisher.comnih.gov

Pre-column derivatization with a fluorescent reagent significantly enhances the sensitivity and selectivity of the analysis. thermofisher.comacademicjournals.org Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comresearchgate.net The resulting fluorescent derivatives can be separated on a reversed-phase column (e.g., C18) and detected at specific excitation and emission wavelengths. researchgate.netgnest.org For instance, dansyl chloride derivatives are often detected with excitation around 340 nm and emission around 530 nm. researchgate.net The optimization of reaction conditions, such as pH and reagent concentration, is crucial for achieving maximum fluorescence intensity and reproducible results. researchgate.net

This method has been successfully applied to determine various aliphatic amines in different matrices, including air and biological samples. thermofisher.comnih.gov The high sensitivity of HPLC with fluorescence detection allows for the quantification of amines at very low concentrations. researchgate.net

Table 2: HPLC with Fluorescence Detection - Derivatization Reagents

Reagent Target Amines Detection Wavelengths (Excitation/Emission) Reference
Dansyl chloride Primary and Secondary Amines ~340 nm / ~530 nm researchgate.net
o-Phthalaldehyde (OPA) Primary Amines ~230 nm / ~450 nm researchgate.net

Thin-Layer Chromatography (TLC) for Separation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for separating components in a mixture. azecs.az It operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). azecs.azwisc.edu

In the context of this compound, TLC can be used to monitor the progress of reactions or to get a preliminary assessment of sample purity. wisc.edu The separation is based on the polarity of the compounds. khanacademy.org The stationary phase is typically polar (e.g., silica gel), and a non-polar mobile phase is used. wisc.edu Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances.

For enhanced separation of certain compounds, the stationary phase can be impregnated with various substances. For example, silica gel layers have been impregnated with tri-n-butylamine for the separation of metal ions. oup.com While specific applications for this compound separation using impregnated TLC are not detailed in the provided context, this approach highlights the versatility of the technique.

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for the structural confirmation of this compound. spectrabase.comchemicalbook.com

¹³C NMR spectroscopy is particularly useful for identifying the number of unique carbon environments in a molecule. rsc.org For this compound, the ¹³C NMR spectrum shows distinct signals for each of the four carbon atoms, with chemical shifts influenced by their local electronic environment. spectrabase.com Spectra are often recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. spectrabase.com The Human Metabolome Database predicts the ¹³C NMR spectrum of this compound in water. hmdb.ca

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) in H₂O
C1 9.3
C2 49.9
C3 29.3
C4 Not specified

Data sourced from the Human Metabolome Database (HMDB). hmdb.ca

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov For this compound, the molecular weight is approximately 73.14 g/mol . spectrabase.comnih.gov

In mass spectrometry, particularly with electron impact (EI) ionization, molecules are fragmented in a characteristic pattern. arizona.edulibretexts.org The fragmentation of aliphatic amines like this compound is dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a stable, nitrogen-containing cation. The most prominent peak (base peak) in the EI mass spectrum of this compound is typically at m/z 44, corresponding to the [C₂H₆N]⁺ fragment resulting from the loss of an ethyl radical. nih.govscripps.edu Other smaller fragments are also observed. nih.govscripps.edu

Multi-photon ionization (MPI) mass spectra can show more extensive fragmentation compared to EI spectra, and the fragmentation patterns can be wavelength-dependent. scripps.edu This suggests that at different laser energies, different fragmentation or isomerization pathways can become accessible. scripps.edu

Table 4: Top 5 Peaks in the GC-MS Spectrum of this compound

m/z Relative Intensity Reference
44.0 99.99 nih.gov
18.0 14.80 nih.gov
58.0 12.50 nih.gov
41.0 10.10 nih.gov

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the detection of amine compounds, including this compound. These techniques are based on the measurement of an electrical signal (such as current or potential) that is generated from a chemical reaction involving the analyte. The primary electrochemical methods applicable to this compound include voltammetry, potentiometry, and amperometry.

Voltammetric Methods: Voltammetry measures the current response as a function of an applied potential. The electrochemical oxidation of aliphatic amines on surfaces like carbon and metal has been studied, providing a basis for their detection. rsc.org For related compounds like n-butylamine, cyclic voltammetry has been used to study its electrochemical behavior in the vapor phase on modified carbon microdisc electrodes. bme.hu In such studies, a current increase is observed at anodic potentials, corresponding to the oxidation of the amine. bme.hu The modification of electrode surfaces with materials like graphene and carbon nanotubes can significantly enhance the sensitivity and selectivity of voltammetric sensors for amines. mdpi.commdpi.com These nanomaterials provide a high surface area and can have catalytic properties that facilitate the electron transfer process. rsc.orgcase.edu For instance, the oxidation of aliphatic amines can lead to the formation of a radical cation, which is an electrochemically detectable event. rsc.org

Potentiometric Methods: Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell at near-zero current. This technique can be used for the determination of amines through methods like potentiometric titration. In this approach, a solution of the amine is titrated with a standard solution, and the endpoint is detected by a sharp change in potential. For example, the isocyanate (NCO) content in adhesives can be determined by reacting the sample with an excess of di-n-butylamine, which is then back-titrated with a hydrochloric acid standard solution using a glass-reference electrode system. hiranuma.com The surface acidity of catalysts has also been investigated using non-aqueous titration with n-butylamine. researchgate.net

Amperometric Biosensors: Amperometry measures the current produced by the oxidation or reduction of a substance at a constant applied potential. Amperometric biosensors for amines can be constructed by immobilizing an enzyme, such as amine oxidase, onto an electrode surface. jomardpublishing.comresearchgate.net These enzymes catalyze the oxidation of amines, producing hydrogen peroxide, which can then be electrochemically detected. nih.gov While specific amperometric biosensors developed exclusively for this compound are not extensively detailed, the principles have been applied to a range of aliphatic amines. researchgate.net The sensitivity and selectivity of these biosensors can be enhanced by incorporating nanomaterials like gold nanoparticles or using mediators like Prussian blue to enable detection at lower potentials. nih.gov

While these electrochemical principles are well-established for amine compounds, detailed research focusing specifically on the quantitative determination of this compound with performance metrics like limit of detection and linear range is not as prevalent as for other analytical techniques like chromatography.

Quantification and Residue Analysis in Diverse Matrices

The quantification of this compound residues is critical, particularly in the agricultural sector where it has been used as a post-harvest fungicide on various fruits. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and well-documented methods for this purpose.

The analytical procedure typically involves an initial extraction of the amine from the sample matrix. For fruit tissues, this is often achieved by distillation. hiranuma.com Due to the chemical nature of this compound, derivatization is a key step to enhance its detectability. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which reacts with this compound to form a dinitrophenyl (DNP) derivative. hiranuma.com This derivative is highly responsive to electron affinity detectors used in GC, allowing for sensitive quantification. hiranuma.com

Interference from naturally occurring (endogenous) amines in samples like citrus fruits is a significant consideration. hiranuma.com For example, dimethylamine (B145610) can interfere with this compound determination. hiranuma.com To address this, analytical methods often incorporate a cleanup step, such as thin-layer chromatography (TLC), to separate the this compound derivative from interfering compounds before the final GC measurement. hiranuma.com HPLC methods, often coupled with fluorescence detection after derivatization, have also been successfully employed for residue analysis in matrices like potato tubers.

The following tables summarize the findings of this compound residue analysis in various matrices.

Table 1: this compound Residues in Citrus Fruits

This interactive table summarizes residue data from various treatments on different citrus fruits. The values represent the average or range of this compound detected.

Fruit TypeTreatmentResidue Level (mg/kg)Source
OrangesDip or Drench (≤2%)5.6 (average) hiranuma.com
OrangesSpray (≤2%)3.4 (average) hiranuma.com
OrangesDip + Spray12.6 (average) hiranuma.com
GrapefruitDip or Drench (≤2%)3.7 (average) hiranuma.com
GrapefruitSpray (≤2%)4.9 (average) hiranuma.com
LemonsDip or Drench (≤2%)9.0 (average) hiranuma.com
LemonsSpray (≤2%)15.1 (average) hiranuma.com
LemonsDip + Spray27.8 (average) hiranuma.com
TangerinesSpray (≤2%)9.5 (average) hiranuma.com
TangelosDip or Drench (≤2%)23.5 (average) hiranuma.com
Citrus Fruits (general)Post-harvest treatment0.88 - 7.65 (range) rsc.org

Table 2: this compound Residues in Pome Fruits and Bananas

This interactive table shows residue levels found in pome fruits and bananas after post-harvest applications.

Fruit TypeResidue Level (mg/kg)NotesSource
Apples2.75 - 3.61Range rsc.org
Pears11.2 - 11.6Range; 3-4 times higher than apples rsc.org
Bananas (whole)15.1 - 27.6Range; green or ripened rsc.org
Banana Pulp-≤2% of the total residue rsc.org

Table 3: this compound Residues in Animal Tissues and Environmental Samples

This table presents data on this compound residues found in animal products from feeding studies and in environmental contexts.

MatrixResidue LevelNotesSource
Cattle Kidney3 ppmTolerance level requested case.edu
Cattle Fat, Liver, Meat0.75 ppmTolerance level requested case.edu
Milk0.75 ppmTolerance level requested case.edu
Soil (Moscow region)Unspecified concentration- rsc.org
Sediment (Chesapeake Bay)0.05 µMFrom a depth of 10-15 cm rsc.org

These analytical methodologies and the data they generate are essential for regulatory bodies to establish and enforce maximum residue limits (MRLs) for this compound in food products. For instance, the United States Food and Drug Administration recommended the GC method developed by Day et al. for determining residues covered by established tolerances. hiranuma.com The sensitivity of these methods is high, with limits of determination reported to be around 0.1 to 0.2 mg/kg in fruit. hiranuma.com

Biological and Pharmacological Research on Sec Butylamine and Its Derivatives

Biochemical Pathways and Metabolism

Sec-butylamine (B1681703), a primary aliphatic amine, undergoes several metabolic transformations within biological systems. hmdb.ca Its metabolic fate is influenced by various enzymes and can differ depending on the organism.

Oxidative Deamination Pathways

A primary metabolic route for this compound is oxidative deamination. inchem.orginchem.org In dogs, for instance, this compound is broken down through this process to form methyl ethyl ketone, which is then excreted. inchem.orgepa.gov The nitrogen from the amine group is believed to enter the body's general nitrogen pool. inchem.orgepa.gov This conversion is a key step in the detoxification and elimination of the compound from the body. inchem.org While the complete metabolic pathway has not been fully elucidated, oxidative deamination is a recognized and significant transformation. inchem.org In some fungi, such as Aspergillus niger, amine oxidases located on the cell wall can carry out the oxidation of amines, which may serve as a detoxification mechanism. nih.gov

Interaction with Biological Molecules (e.g., proteins, nucleic acids)

Research has shown that this compound can interact with essential biological macromolecules. In the fungus Penicillium digitatum, this compound has been observed to inhibit the synthesis of nucleic acids and proteins. researchgate.net Specifically, after a 90-minute incubation period, nucleic acid synthesis was reduced to approximately half of the control levels. researchgate.net The synthesis of proteins was also significantly inhibited. researchgate.net Furthermore, studies on platinum complexes containing a this compound ligand have explored their interactions with DNA, suggesting a potential for this compound to be involved in interactions with nucleic acids. researchgate.netmuni.cz

Mechanism of Action Studies

The biological effects of this compound, particularly its antifungal properties, are attributed to specific mechanisms of action at the cellular and molecular level.

Antifungal Activity Mechanisms

The fungistatic action of this compound has been a subject of detailed investigation, revealing a multi-faceted impact on fungal metabolism.

A key target of this compound's antifungal activity is the pyruvate (B1213749) dehydrogenase complex (PDHc). echemi.com This multi-enzyme complex is crucial for cellular respiration, catalyzing the conversion of pyruvate to acetyl-CoA. nih.govfrontiersin.org In mitochondria isolated from the hyphae of Penicillium digitatum, this compound at a concentration of 5 mM was found to inhibit the oxidation of pyruvate. echemi.com Further studies on the isolated pyruvate dehydrogenase complex from young hyphae of the same fungus showed strong inhibition by 20 mM this compound. echemi.com In contrast, other enzymes of the tricarboxylic acid (TCA) cycle were only slightly affected at most, indicating a specific action on the PDHc. echemi.com This inhibition disrupts a critical step in energy production within the fungal cell. nih.govfrontiersin.org

This compound has been shown to interfere with the intermediary metabolism of glucose in fungi. researchgate.net In studies with Penicillium digitatum, the presence of this compound led to a sevenfold accumulation of pyruvic acid in hyphae incubated with glucose, further supporting the inhibition of pyruvate oxidation. researchgate.net The compound more significantly inhibited the incorporation of carbon from labeled glucose into the protein fraction of the hyphae compared to carbon from labeled amino acids like proline, lysine, or leucine. researchgate.net This suggests that the primary interference is with glucose metabolism rather than later stages of macromolecule synthesis. researchgate.net While this compound did not significantly affect the uptake of glucose, amino acids, or phosphate (B84403), its impact on the downstream processing of glucose is a central aspect of its fungistatic effect. researchgate.net

Impact on Macromolecule Synthesis (Cell Walls, Lipids, Nucleic Acids, Protein)

Research into the antifungal mechanism of this compound, particularly against Penicillium digitatum, reveals its primary impact is on the intermediary metabolism of glucose, rather than directly inhibiting the later stages of macromolecule synthesis. researchgate.net

Studies have shown that while the synthesis of cell walls and total lipids are inhibited by 20–30% after a 90-minute incubation with this compound, and nucleic acid synthesis is reduced to about 50% of the control value in the same timeframe, these effects are considered secondary. researchgate.net The more significant impact is on protein synthesis, where this compound inhibits the incorporation of labeled carbon from [¹⁴C]glucose into the protein fraction of the hyphae to a greater degree than ¹⁴C derived from labeled amino acids like proline, lysine, or leucine. researchgate.net This suggests an interference with the glucose metabolism that provides the building blocks for these macromolecules. researchgate.net

Further evidence points to pyruvate oxidation as the primary site of action. researchgate.net Hyphae treated with this compound accumulate pyruvic acid to a level seven times greater than in control hyphae. researchgate.net Additionally, the compound strongly inhibits ¹⁴CO₂ evolution from hyphae metabolizing [¹⁴C]pyruvate. researchgate.net

A study on a novel antibacterial compound, SPI031, which is an N-alkylated 3,6-dihalogenocarbazol derivative of this compound, showed non-specific inhibition of macromolecular biosynthesis pathways in Staphylococcus aureus and Pseudomonas aeruginosa. plos.org This broad inhibition is likely a secondary effect resulting from the primary action of causing membrane damage. plos.org

Antibacterial Properties of Derivatives

While this compound itself is primarily known for its fungicidal properties, its derivatives have been explored for their antibacterial potential. ebi.ac.ukguidechem.com A notable example is the N-alkylated 3,6-dihalogenocarbazol derivative, SPI031 (1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol). plos.org

SPI031 exhibits broad-spectrum antibacterial activity against various bacteria, including the human pathogens Staphylococcus aureus and Pseudomonas aeruginosa. plos.org It demonstrates rapid bactericidal activity and a low frequency of resistance development. plos.org The primary mechanism of its antibacterial action is attributed to causing membrane damage. plos.org

Another derivative, N-sec-Butylphthalimide, has shown inhibitory effects on biofilm formation in pathogens like Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum activity against biofilm-forming organisms. vulcanchem.com

The synthesis of various this compound derivatives has been a subject of research to explore their potential biological activities. For instance, 3,4,5-trihydroxy-N-sec-butyl-benzamide was synthesized from gallic acid and this compound to investigate its anticancer effects. orientjchem.org

Pharmacological Responses (Sympathomimetic Effects)

This compound administration elicits pharmacological responses characteristic of sympathomimetic drugs, which mimic the effects of endogenous agonists of the sympathetic nervous system. inchem.orgwikipedia.org In studies involving dogs, intravenous administration of this compound salts (acetate or carbonate) resulted in elevated blood pressure, heart rate, and respiration. inchem.orgepa.gov Similar responses were observed with larger doses administered intragastrically. inchem.orgepa.gov

These effects, including increased heart rate, cardiac contraction force, and blood pressure, are typical of a standard sympathomimetic response. inchem.orgwikipedia.orgepa.gov Sympathomimetic drugs can act through various mechanisms, such as directly activating postsynaptic receptors or stimulating the production and release of catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.org

Developmental and Reproductive Toxicology Studies

Reproductive studies on this compound have been conducted in rats and rabbits. A four-generation reproduction study in rats fed this compound acetate (B1210297) at dietary levels of 0, 500, and 2500 ppm showed no adverse effects on reproduction indices, including fertility, gestation, viability, and lactation. inchem.orgepa.gov However, a reduction in growth was noted at the highest dose. epa.gov

Similarly, a two-generation reproduction study in rabbits fed this compound phosphate at a dietary level of 2500 ppm did not show any impairment in reproduction. inchem.orgepa.gov Teratological potential was also assessed in rabbits, and no indication of such potential was found. epa.gov

Despite these findings, some regulatory bodies have classified this compound under "Pregnancy Risk Group D" due to a lack of comprehensive developmental toxicity studies. researchgate.netcore.ac.ukuzh.ch This classification suggests that while studies in animals have not shown a risk, there are no adequate and well-controlled studies in pregnant women. One report noted that butylamine (B146782), when tested as the hydrochloride salt, produced fetal malformations in rats at a high oral gavage dose, though this effect was not observed in inhalation studies. oecd.org Taking a precautionary approach, this compound has been regarded as a potential developmental toxicant when administered orally. oecd.org

Bioaccumulation and Excretion Studies

Studies indicate that this compound is readily absorbed and distributed in the body. inchem.orgepa.gov Following oral administration, it is absorbed from the gastrointestinal tract. epa.gov In cows fed diets containing this compound, the compound was detected in milk, edible tissues (muscle, liver, fat), and excretory products, with residue levels being dose-dependent. inchem.orgepa.gov An equilibrium level in body tissues, milk, and excreta was apparent after 2-3 days of continuous high dietary intake. epa.gov

The primary route of excretion for this compound is through the urine. inchem.orgepa.gov Data on the presence of this compound in urine and feces suggest it is readily absorbed into the bloodstream and then primarily eliminated via the kidneys. epa.gov

In terms of biotransformation, studies in dogs suggest that this compound is degraded through oxidative deamination to form methyl ethyl ketone, which is then excreted. inchem.org The amine nitrogen is thought to enter the body's biological pool. inchem.org Due to its potential to be present in various tissues and milk, this compound is considered to have a high potential for bioaccumulation. ebi.ac.ukguidechem.comnih.govchemicalbook.comebi.ac.uk

Applications in Medicinal Chemistry

This compound serves as a valuable building block and intermediate in the synthesis of various compounds with potential applications in medicinal chemistry. cymitquimica.comchemimpex.com Its chiral nature makes it particularly useful in asymmetric synthesis, allowing for the creation of compounds with specific stereochemistry. chemimpex.com

Intermediate in Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of a range of pharmaceutical agents. cymitquimica.comchemimpex.com It is a key component in the development of drugs targeting the central nervous system. chemimpex.com The reactivity of its amine group allows it to participate in various chemical reactions, such as alkylation and acylation, making it a versatile precursor for more complex molecules. cymitquimica.com

Derivatives of this compound have been synthesized and investigated for various therapeutic effects. For example, N-sec-Butylphthalimide, synthesized from phthalic anhydride (B1165640) and this compound, has shown potential as an antifungal agent. vulcanchem.com Additionally, 3,4,5-trihydroxy-N-sec-butyl-benzamide, a derivative of gallic acid, has been synthesized to explore its anticancer properties. orientjchem.org The compound Butylamine, N-(2-chloroethyl)-N-ethyl-, monohydrochloride, a secondary amine, also serves as an intermediate in pharmaceutical synthesis. ontosight.ai

Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives from this compound is a significant area of pharmacological research, leveraging the compound's structure as a versatile chiral building block. The stereochemistry of this compound is often crucial, as different enantiomers of a final compound can exhibit vastly different biological activities. acs.org Consequently, many synthetic routes commence with the resolution of racemic this compound to obtain the desired enantiomerically pure starting material.

A primary method for obtaining these chiral precursors is through enzymatic resolution. Enzymes such as ω-transaminases and lipases are employed for the kinetic resolution of racemic this compound. diva-portal.orgresearchgate.net For instance, ω-transaminase from Vibrio fluvialis JS17 has been used to resolve (R,S)-sec-butylamine, successfully producing (R)-sec-butylamine with a high enantiomeric excess (98% ee). nih.gov This process can be optimized by performing the reaction under reduced pressure to remove 2-butanone (B6335102), an inhibitory by-product. nih.govtandfonline.com Similarly, lipases like Candida antarctica lipase (B570770) B (CAL-B) are effective catalysts for the enantioselective acylation of amines, yielding enantiopure amines and amides that serve as key intermediates in pharmaceutical production. researchgate.net The use of (S)-specific transaminases from various microorganisms, including Bacillus megaterium, has been successful in resolving racemic amines to yield the (R)-enantiomers. researchgate.net

Once the desired chiral this compound is obtained, it can be incorporated into a variety of bioactive molecules through several synthetic strategies, including N-alkylation, acylation, and reductive amination. google.comnih.govorganic-chemistry.org

Synthesis of Analgesic Pyrrolidylethanolamines

A notable class of bioactive compounds derived from this compound includes stereoisomers of 1-(1'-benzyl-2'-pyrryl)-2-di-sec.-butylaminoethanol, such as Viminol and its analogs, which possess potent analgesic properties. google.comnih.gov The synthesis is a multi-step process that underscores the importance of stereochemical control.

The general synthetic pathway involves:

Preparation of Chiral Di-sec-butylamine : The synthesis begins with the resolution of racemic this compound. R(-)-sec-butylamine is separated from the racemate using L(+)-tartaric acid. google.com This enantiopure amine is then treated with a racemic sec-butyl halide in a polar organic solvent to produce R,R(-)-di-sec-butylamine, which is isolated by fractional crystallization. google.com

Preparation of a Pyrryl Glyoxylamide : A 1-(substituted-benzyl)-2-pyrrole is reacted with oxalyl chloride to form a chloroglyoxyl-pyrryl derivative. googleapis.com This intermediate is then reacted with the previously prepared R,R(-)-di-sec-butylamine to yield an N,N-di-sec.-butyl-1-(substituted-benzyl)-2-pyrrylglyoxylamide. google.com

Reduction to the Amino Alcohol : The glyoxylamide is reduced using a metal hydride, such as lithium aluminum hydride, to afford a mixture of diastereomeric amino alcohols: 1-[1'-(substituted-benzyl)-2'-pyrryl]-2-di-sec.-butylamino-(1R+1S)ethanol. google.comgoogleapis.com

Separation of Stereoisomers : The final mixture of diastereoisomers is separated by fractional crystallization of their salts, often using p-hydroxybenzoic acid, to isolate the individual, optically pure, and biologically active stereoisomers. google.comgoogleapis.com

The specific configuration of the two chiral centers on the di-sec-butylamino group and the chiral carbinol center is critical for the compound's analgesic activity. nih.gov

Table 1: Examples of Synthesized Analgesic Di-sec-butylaminoethanol Derivatives

Compound NameStarting MaterialsKey Synthetic StepsReference
1-[1'-(o-fluorobenzyl)-2'-pyrryl]-2-di-(R,R)-sec.-butylamino (1R+1S) ethanol (B145695)R(-)-sec-butylamine, 1-(o-fluorobenzyl)pyrrole, oxalyl chloride, LiAlH₄Resolution, N-alkylation, Acylation (Amide formation), Reduction, Diastereomer separation google.com
1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol (Viminol)(R,R)-di-sec-butylamine, 1-(o-chlorobenzyl)-2-pyrrylglyoxyl halideAcylation (Amide formation), Reduction, Diastereomer separation nih.govgoogleapis.com

Synthesis of N-Substituted Glycine (B1666218) Derivatives

This compound is also used to synthesize simpler bioactive molecules like N-substituted glycine derivatives, also known as peptoids. nih.govresearchgate.net These compounds are of interest in bioinorganic chemistry and drug design. nih.gov A green synthesis approach has been developed for these derivatives, which avoids the use of hazardous solvents. nih.govacs.org

The synthesis of N-sec-butylglycine hydrochloride can be achieved by:

Reacting this compound with chloroacetic acid in an aqueous solution. nih.govacs.org An alkyl amine solution is added dropwise to an aqueous solution of chloroacetic acid in an ice bath and stirred for 24 hours. acs.org

An alternative method involves the reductive amination of glyoxylic acid with this compound, followed by hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. google.com

These methods provide access to functionalized amino acid derivatives that can act as ligands or be further modified. nih.gov

Table 2: Characterization Data for Synthesized N-sec-butylglycine Hydrochloride

PropertyValueReference
Molecular FormulaC₆H₁₄ClNO₂ nih.gov
Molecular Weight167.63 g/mol nih.gov
Yield57% nih.gov
Melting Point207.6 °C nih.gov
Key IR Peaks (cm⁻¹)3343–3504 (O–H), 3275 (N–H), 2965 (C–H), 1752 (C=O) nih.gov

Synthesis of Phytoalexin Analogs

The versatility of this compound extends to the synthesis of compounds with potential applications in agriculture. For example, 1-methylpropyl crucifalexin, a new-to-nature phytoalexin analog with antifungal properties, was chemically synthesized from this compound to serve as a standard in metabolic engineering studies. acs.orgescholarship.orgresearchgate.net This synthesis demonstrates the utility of this compound as a precursor for creating bioactive molecules for crop protection. acs.org The procedure involves reacting this compound to form 1-methylpropyl isothiocyanate, which is a key intermediate in the formation of the final crucifalexin structure. acs.orgescholarship.org

Environmental and Industrial Research Applications of Sec Butylamine

Role as an Agrochemical and Fungicide

Sec-butylamine (B1681703) has demonstrated notable efficacy as a fungicide, particularly in the post-harvest control of various fruit-rotting fungi. inchem.org It is recognized for its fungicidal and fungistatic properties, which make it suitable for protecting crops from decay during transport and storage. inchem.org The compound can be used as a fumigant to control diseases on produce such as potatoes and citrus fruits. guidechem.com

Aqueous solutions of this compound salts, typically at concentrations of 0.5-2%, are applied as dips or sprays on harvested citrus fruits to prevent decay. inchem.org Research dating back to the 1960s has highlighted its effectiveness in controlling post-harvest diseases in various citrus varieties. slideshare.net It has been shown to be particularly effective in inhibiting the germination of Penicillium digitatum spores, a common cause of post-harvest rot in citrus. inchem.org Furthermore, this compound is valuable for managing organisms that have developed resistance to other fungicides. inchem.org Residue studies on citrus fruits have shown that the majority of this compound is found in the peel, with significantly lower levels in the pulp and juice. inchem.org

Below is a table summarizing the application methods and effectiveness of this compound in post-harvest citrus treatment.

Application MethodTarget PathogenEfficacyReference
Dip TreatmentPenicillium digitatumEffective in inhibiting spore germination inchem.org
Spray TreatmentVarious fruit-rotting fungiPrevents decay during transport and storage inchem.org
FumigationPost-harvest diseasesControls decay guidechem.com

This compound is also utilized as a fumigant for the control of several diseases affecting potato tubers. guidechem.com Research has demonstrated its effectiveness against gangrene, skin spot, and silver scurf, which are significant concerns in potato storage. guidechem.comnih.gov Fumigation with this compound helps to mitigate the impact of these diseases, thereby preserving the quality and extending the shelf life of harvested potatoes. nih.gov

The following table outlines the potato tuber diseases controlled by this compound fumigation.

DiseasePathogenControl MethodReference
GangrenePhoma foveataFumigation guidechem.comnih.gov
Skin SpotPolyscytalum pustulansFumigation guidechem.comnih.gov
Silver ScurfHelminthosporium solaniFumigation guidechem.com

Environmental Fate and Degradation Studies

Understanding the environmental behavior of this compound is crucial for assessing its impact. Research has focused on its biodegradation pathways and chemical stability.

This compound is susceptible to biodegradation under both aerobic and anaerobic conditions. nih.gov Aerobic screening tests have shown that in the presence of activated sludge, a significant percentage of its theoretical biochemical oxygen demand (BOD) is reached within weeks, indicating its bio-oxidization. nih.gov Under anaerobic conditions, after an acclimation period, a substantial utilization of this compound by anaerobic bacteria has been observed. nih.gov

A primary metabolic pathway for the degradation of this compound in biological systems is oxidative deamination. inchem.orgepa.gov This process converts this compound into methyl ethyl ketone. inchem.orgepa.gov In animal studies, it has been observed that the amine nitrogen enters the biological pool. inchem.org

This compound is a stable compound but is noted to be sensitive to light. It is incompatible with strong oxidizing agents and strong acids. The compound does not undergo hydrolysis in the environment as it lacks functional groups that are susceptible to this process. nih.gov Furthermore, it is not expected to undergo direct photolysis by sunlight because it does not absorb light at wavelengths greater than 290 nm. nih.gov When heated to decomposition, it can emit toxic fumes of nitrogen oxides. guidechem.com

The primary identified degradation product from biological processes is methyl ethyl ketone. inchem.org

The table below summarizes the chemical stability of this compound.

ConditionStabilityNotesReference
LightSensitiveRequires protection from direct light inchem.org
TransportStableStable under normal transport conditions guidechem.com
Reaction with WaterNo reactionDoes not hydrolyze nih.gov
IncompatibilityStrong oxidizing agents, strong acidsReacts with these substances

Industrial Chemical Processes

This compound serves as a valuable intermediate in various industrial chemical processes, particularly in the synthesis of agrochemicals and other specialty chemicals. atamanchemicals.comadakem.com It is used in the production of pesticides, pharmaceuticals, and dyes. slideshare.net

One of the most significant industrial applications of this compound is in the manufacture of the herbicide Bromacil. wikipedia.orgnih.gov The synthesis of Bromacil involves the reaction of this compound with other chemical precursors. nih.govepa.gov

The industrial synthesis of this compound itself is typically achieved through the reaction of methyl ethyl ketone with ammonia, often using a catalyst such as Raney nickel. This process can be carried out under high pressure or at atmospheric pressure with specific catalysts.

The use of this compound as a chemical intermediate extends to the production of a range of other compounds, including rubber accelerators, corrosion inhibitors, and surfactants. atamanchemicals.com

Precursor in Organic Synthesis

This compound is a valuable precursor in the synthesis of a diverse range of organic compounds, particularly in the pharmaceutical and agrochemical industries. slideshare.netadakem.comguidechem.comchemicalbook.com Its chiral nature, possessing a stereocenter at the second carbon, makes it an important chiral building block for creating stereochemically defined molecules. sigmaaldrich.comsigmaaldrich.com This is particularly significant in the development of pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity. nih.govnih.govresearchgate.net

In the agrochemical sector, this compound is utilized in the production of certain pesticides. slideshare.netwikipedia.org For instance, it is a reactant in the synthesis of some herbicides. wikipedia.org The synthesis of various agrochemicals often involves the introduction of the sec-butyl group, which can influence the compound's efficacy and environmental fate.

The general synthesis of this compound itself can be achieved through the reaction of methyl ethyl ketone with ammonia in the presence of a catalyst like Raney nickel. chemicalbook.com Another synthetic route involves the reaction of 2-butenes with anhydrous ammonia and ammonium (B1175870) iodide under heat and pressure. prepchem.com

Table 1: Selected Synthetic Applications of this compound

Product Class Specific Application/Compound Role of this compound
Pharmaceuticals Chiral amines, various drug intermediates Chiral building block for stereoselective synthesis
Agrochemicals Herbicides, Fungicides Key precursor for introducing the sec-butyl moiety

Use in Polymerization Reactions

In the field of polymer science, this compound is employed as an additive in polymerization reactions. sigmaaldrich.comsigmaaldrich.com It can be used in the synthesis of dual covalent adaptable networks. For instance, it can be reacted with pentaerythritol tetraacrylate to form alkylamino networks. rsc.org Its amine functionality allows it to participate in reactions such as aza-Michael additions, which are utilized in the creation of these polymer networks. rsc.org Furthermore, this compound can be a precursor to polymer additives.

Manufacturing of Rubber and Plasticizers

This compound serves as a precursor in the manufacturing of important additives for the rubber and plastics industries. It is a key raw material for the synthesis of N,N′-dibutylthiourea, which functions as a rubber vulcanization accelerator. wikipedia.org The synthesis of N,N′-di-n-butylthiourea can be achieved through the reaction of n-butylamine with carbon disulfide. wikipedia.org

Additionally, this compound is a precursor to the plasticizer n-butylbenzenesulfonamide (NBBS). wikipedia.org NBBS is used commercially in the polymerization of polyamides. chemicalbook.com The synthesis of NBBS involves the reaction of n-butylamine with benzenesulfonyl chloride. nih.gov

Table 2: this compound in Rubber and Plasticizer Additive Synthesis

Additive Function Synthesis from this compound Derivative
N,N′-dibutylthiourea Rubber vulcanization accelerator Reaction of n-butylamine with carbon disulfide
n-Butylbenzenesulfonamide Plasticizer for polyamides Reaction of n-butylamine with benzenesulfonyl chloride

Surfactant Characteristics and Applications

Alkylamines, including this compound, are known to be surface-active compounds. hartmann-science-center.com The this compound molecule possesses both a hydrophobic alkyl group and a hydrophilic amine group, which imparts it with surfactant properties. This amphiphilic nature allows it to reduce surface tension at interfaces, making it potentially useful as a wetting agent, emulsifier, or detergent. hartmann-science-center.comwhamine.com While specific applications of this compound as a primary surfactant are not extensively detailed, its derivatives, such as di-sec-butylamine, are used as intermediates in the synthesis of surfactants. atamanchemicals.com Fatty amines, which are structurally related, are widely used as surfactants in various industries. whamine.com

Application as Switchable-Hydrophilicity Solvents (SHSs)

This compound is a key compound in the research and development of switchable-hydrophilicity solvents (SHSs). These are solvents that can reversibly change their miscibility with water in response to a trigger, such as the addition or removal of carbon dioxide (CO₂). When CO₂ is bubbled through a mixture of this compound and water, the this compound reacts to form a water-soluble salt, resulting in a single-phase aqueous solution. Upon removal of CO₂ by heating or sparging with a non-acidic gas, the reaction reverses, and the this compound returns to its water-immiscible form, leading to phase separation. This property is highly valuable for creating more energy-efficient separation processes in various industrial applications.

Presence in Natural Products

This compound is not solely a synthetic compound; it has been identified as a naturally occurring substance in a variety of plants and food products. Its presence in nature contributes to the flavor and aroma profiles of certain foods.

The compound has been found in citrus fruits, with varying concentrations in the peel and juice. inchem.org For example, in Valencia oranges, the concentration of this compound has been measured at 0.029 mg/kg in the peel and 0.009 mg/kg in the juice. inchem.org

This compound has also been identified as a constituent of Perilla frutescens, a plant in the mint family. nih.govmdpi.comnih.gov In some essential oils derived from this plant, 2-butylamine has been found to be a predominant compound, with concentrations reaching up to 22.22%. mdpi.com Additionally, it has been reported to be present in Cannabis sativa. nih.govnih.govwikidata.org

Table 3: Natural Occurrence of this compound

Natural Source Part Reported Concentration
Valencia Oranges Peel 0.029 mg/kg
Valencia Oranges Juice 0.009 mg/kg
Perilla frutescens Essential Oil Up to 22.22%
Cannabis sativa - Present

Future Directions and Emerging Research Areas

Novel Biocatalytic Approaches for Enantiopure Sec-Butylamine (B1681703)

The synthesis of enantiomerically pure chemicals is a cornerstone of modern pharmaceutical and agrochemical industries. Chiral amines, such as this compound, are crucial building blocks for many active compounds. nih.govuni-greifswald.de Traditional chemical synthesis of these molecules often involves harsh conditions and lacks the necessary stereoselectivity. nih.gov Consequently, the development of green and efficient biocatalytic methods has become a major focus of research. nih.govnih.gov

Enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), are at the forefront of this revolution. nih.govresearchgate.net These biocatalysts offer high stereoselectivity under mild, aqueous conditions, presenting a sustainable alternative to conventional chemical routes. nih.govrsc.org

Transaminases (TAs):

Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. acs.orgresearchgate.net While wild-type TAs have a limited substrate scope, protein engineering techniques like directed evolution and rational design have significantly expanded their capabilities. nih.govresearchgate.net Researchers have successfully engineered TA variants that can accommodate a wider range of substrates, including bulky aromatic compounds. researchgate.net

A key challenge in using TAs is the unfavorable reaction equilibrium. nih.gov To overcome this, researchers employ strategies such as using a high excess of the amine donor or removing the ketone byproduct. nih.govrsc.org this compound itself has been effectively used as an amine donor in the synthesis of other chiral amines, demonstrating favorable reaction kinetics. nih.govrsc.orgrsc.org For instance, in the synthesis of (R)-1-phenylpropan-2-amine, this compound as a donor resulted in a 92% conversion with over 99% enantiomeric excess (ee). rsc.org

Amine Dehydrogenases (AmDHs):

Amine dehydrogenases offer another powerful route to chiral amines through the reductive amination of ketones. nih.govresearchgate.net Similar to TAs, enzyme engineering has been instrumental in developing AmDHs with broader substrate acceptance. nih.gov By modifying the enzyme's active site, scientists have enabled AmDHs to convert ketones into chiral amines with high stereoselectivity. nih.gov

Recent research has focused on the discovery and engineering of novel AmDHs from various microorganisms. frontiersin.org These efforts have led to the identification of enzymes capable of synthesizing short-chain chiral amines, which are notoriously challenging substrates. frontiersin.org

Deracemization:

An alternative to asymmetric synthesis is deracemization, which involves the selective transformation of one enantiomer in a racemic mixture. mdpi.com This can be achieved using two stereocomplementary enzymes or by coupling an enantioselective oxidase with a non-selective reducing agent. nih.gov

The table below summarizes some of the key enzymes and their applications in the synthesis of enantiopure amines.

Enzyme ClassMethodKey FeaturesReference
Transaminases (TAs)Asymmetric Synthesis, Kinetic ResolutionHigh stereoselectivity, expanded substrate scope through protein engineering. nih.govacs.orgresearchgate.net
Amine Dehydrogenases (AmDHs)Asymmetric SynthesisCatalyze reductive amination of ketones, engineered for broader substrate acceptance. nih.govresearchgate.netfrontiersin.org
Monoamine Oxidases (MAOs)DeracemizationUsed in combination with reducing agents for the deracemization of chiral amines. nih.gov

The continuous development of these biocatalytic systems, including enzyme immobilization and cofactor regeneration, is paving the way for scalable and economically viable production of enantiopure this compound and other valuable chiral amines. nih.govrsc.org

Advanced Materials Science Applications of this compound Derivatives

Derivatives of this compound are emerging as versatile building blocks in the field of advanced materials science. The presence of the chiral sec-butyl group can impart unique properties to polymers and other materials.

Chiral Polymers:

The incorporation of this compound derivatives into polymer chains can lead to the formation of chiral polymers. These materials are of significant interest for applications in chiral separations, asymmetric catalysis, and optoelectronics. The specific stereochemistry of the sec-butyl group can influence the polymer's secondary structure and its interactions with other chiral molecules.

Functional Materials:

The amine functionality of this compound and its derivatives allows for their use as precursors in the synthesis of a variety of functional materials. smolecule.com For example, they can be incorporated into:

Resins and Coatings: To modify surface properties and enhance durability.

Ionic Liquids: Creating novel solvents with tailored properties for catalysis and separations. smolecule.com

Metal-Organic Frameworks (MOFs): Acting as ligands to create porous materials for gas storage and separation.

Surface Modification:

N-Ethyl-n-butylamine, a derivative of this compound, has been used to modify the surface chemistry in capillary electrochromatography, leading to improved analytical separations. evitachem.com This highlights the potential of this compound derivatives to tailor the surface properties of materials for specific applications.

Future research in this area will likely focus on the synthesis and characterization of novel this compound derivatives and their incorporation into a wider range of materials to explore new functionalities and applications. evitachem.com

In-depth Mechanistic Studies of Biological Interactions

Understanding the interactions of this compound and its derivatives with biological systems at a molecular level is crucial for drug development and toxicology. The chiral nature of this compound often leads to stereospecific interactions with enzymes and receptors.

Enzyme Inhibition:

This compound has been shown to inhibit the activity of certain enzymes. For instance, it acts as a competitive inhibitor of pyruvate (B1213749) dehydrogenase in the fungus Penicillium digitatum, which is believed to be the primary mechanism of its fungistatic action. nih.gov Studies on N-substituted oxamates, derived from amines including this compound, have revealed selective inhibition of lactate (B86563) dehydrogenase (LDH) isozymes. tandfonline.com Specifically, N-propyl oxamate, a derivative of a related amine, showed high selectivity for LDH-C4, suggesting potential for developing targeted inhibitors. tandfonline.com

Receptor Binding:

The amine group in this compound and its derivatives allows for interactions with various receptors in the central nervous system. These interactions can modulate receptor activity and are a key area of investigation for potential therapeutic applications. For example, dihomooxacalix arene-based fluorescent receptors have been studied for their ability to recognize chiral guests like this compound hydrochloride, with binding observed through NMR studies. mdpi.com

Structure-Activity Relationship Studies:

The biological activity of this compound derivatives is highly dependent on their structure. The presence of substituents on the nitrogen atom or the butyl chain can significantly alter their binding affinity and efficacy. For instance, the N-methyl group in N-methyl-sec-butylamine hydrochloride enhances its biological activity compared to the parent this compound.

Detailed mechanistic studies, often aided by computational modeling, are essential to elucidate the precise nature of these interactions and to guide the design of new molecules with desired biological activities.

Sustainable Synthesis and Environmental Impact Mitigation

The chemical industry is increasingly focusing on developing sustainable manufacturing processes that minimize environmental impact. rsc.org This includes the synthesis of widely used chemicals like this compound.

Green Chemistry Approaches:

Traditional methods for amine synthesis often rely on harsh reagents and generate significant waste. acs.org Green chemistry principles aim to address these issues by:

Utilizing Renewable Feedstocks: Exploring bio-based routes for amine synthesis is a key area of research. rsc.org

Employing Catalytic Methods: Biocatalytic and chemocatalytic approaches offer more efficient and environmentally benign alternatives to stoichiometric reactions. nih.govacs.org

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. rsc.org

The use of biocatalysts, such as transaminases and amine dehydrogenases, is a prime example of a green chemistry approach to chiral amine synthesis. nih.govrsc.org These enzymatic methods operate under mild conditions and can significantly reduce the environmental footprint compared to traditional chemical synthesis. rsc.org

Life Cycle Assessment (LCA):

To comprehensively evaluate the environmental performance of a chemical process, a Life Cycle Assessment (LCA) is often conducted. rsc.orgnih.gov LCA considers the entire life cycle of a product, from raw material extraction to disposal, and assesses its potential environmental impacts, including global warming potential and toxicity. researchgate.netnorsus.no

LCA studies are crucial for comparing the sustainability of different synthetic routes to this compound and its derivatives. nih.gov For example, an LCA could be used to compare the environmental impact of a biocatalytic route with a traditional chemical synthesis, taking into account factors such as energy consumption, solvent use, and waste generation. rsc.org Such assessments help identify environmental hotspots in a process and guide the development of more sustainable technologies. researchgate.net

Future efforts in this area will focus on integrating green chemistry principles and LCA methodologies into the early stages of process development to ensure that the production of this compound and other essential chemicals is both economically viable and environmentally responsible. rsc.org

Computational Design of this compound Analogs with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. almacgroup.comthieme-connect.com This approach is being increasingly applied to the design of this compound analogs for various applications.

In Silico Enzyme Engineering:

Computational methods play a crucial role in the engineering of enzymes for biocatalysis. almacgroup.com Molecular docking and molecular dynamics (MD) simulations are used to understand how a substrate, such as a precursor to this compound, binds to an enzyme's active site. almacgroup.com This information allows researchers to identify key amino acid residues that can be mutated to improve the enzyme's activity, selectivity, or stability. almacgroup.comthieme-connect.com This in silico-assisted evolution of enzymes accelerates the development of efficient biocatalysts for the synthesis of enantiopure this compound. almacgroup.comarranchemical.ie

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties of different this compound analogs, researchers can build predictive models that can guide the design of new compounds with enhanced potency or reduced toxicity.

Advanced Materials Design:

Computational modeling is also used to predict the properties of materials derived from this compound analogs. For example, density functional theory (DFT) calculations can be used to predict the electronic and structural properties of polymers or MOFs incorporating these molecules. researchgate.net This allows for the in silico screening of a large number of potential structures before committing to their synthesis and characterization in the laboratory.

Q & A

Q. What are the standard methods for synthesizing and characterizing sec-butylamine in laboratory settings?

this compound is typically synthesized via reductive amination of methyl ethyl ketone using ammonia and hydrogen in the presence of a catalyst (e.g., Raney nickel). Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure, gas chromatography (GC) for purity analysis, and mass spectrometry (MS) for molecular weight verification. For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling point : 63°C (lit.)
  • Density : 0.724 g/mL at 25°C
  • Flash point : -3°F (flammable liquid)
  • Solubility : Miscible with water and organic solvents (e.g., ethanol, ether). These properties inform storage conditions (cool, dry, inert atmosphere), handling precautions (flammability), and reaction setups (e.g., solvent compatibility) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

this compound is corrosive (skin/eye irritation, H315/H319) and toxic if inhaled (H335). Key protocols include:

  • Use of fume hoods and personal protective equipment (PPE: gloves, goggles).
  • Avoidance of incompatible materials (strong oxidizers, acids).
  • Emergency procedures: Neutralize spills with dilute acetic acid, followed by water rinsing .

Advanced Research Questions

Q. How can researchers design experiments to compare the reactivity of this compound with its structural isomers (n-butylamine, tert-butylamine)?

  • Electronic vs. steric effects : Use Taft σ* values to correlate base strength with electronic effects. This compound exhibits intermediate reactivity between n-butylamine (highest basicity due to minimal steric hindrance) and tert-butylamine (lowest due to steric bulk) .
  • Experimental setup : Conduct kinetic studies (e.g., swelling kinetics in polymers) under controlled conditions to isolate steric/electronic contributions .

Q. How should researchers address contradictions in literature regarding this compound’s role in coordination chemistry?

  • Systematic review : Perform meta-analysis of published stability constants for metal-sec-butylamine complexes, categorizing studies by methodology (e.g., potentiometry vs. calorimetry).
  • Controlled replication : Reproduce conflicting experiments with standardized conditions (pH, temperature, ionic strength) to identify confounding variables .

Q. What advanced techniques are used to study this compound’s interactions with biomolecules or polymers?

  • Spectroscopy : Fourier-transform infrared (FTIR) to track hydrogen bonding in peptide-sec-butylamine complexes.
  • Thermodynamic analysis : Isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Swelling kinetics : Monitor polymer swelling in this compound using Equation 4.2 (see ) to model diffusion coefficients .

Q. How can researchers optimize this compound’s use as a chiral auxiliary in asymmetric synthesis?

  • Enantiomeric purity : Analyze (R)- and (S)-sec-butylamine via chiral HPLC or polarimetry.
  • Reaction design : Use DFT calculations to predict steric effects on transition states. Experimental validation via kinetic resolution of racemic mixtures .

Methodological Considerations

Q. What strategies ensure reproducibility in this compound-based syntheses?

  • Batch consistency : For peptide synthesis, request additional quality control (e.g., HPLC peptide content analysis) to minimize variations in salt content or impurities .
  • Documentation : Detailed experimental logs (temperature, solvent purity, catalyst age) to identify latent variables .

Q. How should researchers integrate computational modeling with experimental studies on this compound?

  • Molecular dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Quantum mechanics (QM) : Calculate pKa values or reaction pathways for validation via titration or kinetic studies .

Q. What are best practices for synthesizing this compound derivatives with minimal byproducts?

  • Stepwise functionalization : Use protecting groups (e.g., Boc for amines) to control reactivity.
  • Catalyst screening : Test palladium or ruthenium catalysts for selective alkylation/amination.
  • Byproduct analysis : Employ GC-MS or LC-MS to identify and quantify impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.